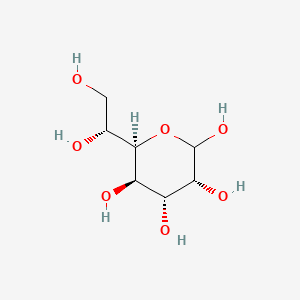
D-glycero-D-gulo-heptopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glycero-D-gulo-heptopyranose: is a seven-carbon sugar, also known as an aldoheptose. It is a stereoisomer of D-gulo-heptopyranose and is characterized by its pyranose ring structure. This compound is a carbohydrate derivative and plays a significant role in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-glycero-D-gulo-heptopyranose can be synthesized through several methods. One common approach involves the extension of a shorter sugar chain, such as D-xylose, using the Horner–Wadsworth–Emmons (HWE) reaction. This method involves the reaction of (EtO)2P(O)–CH2–CO2Me with the sugar to extend the carbon chain from C5 to C7 .
Industrial Production Methods: Industrial production of this compound often involves the optimization of synthetic routes to increase yield and reduce costs. One such method includes the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose. This process involves direct phosphorylation of the O6, O7-unprotected heptose .
Análisis De Reacciones Químicas
Types of Reactions: D-glycero-D-gulo-heptopyranose undergoes various chemical reactions, including nucleophilic displacement, oxidation, and reduction. For example, acid-catalyzed acetonation of D-glycero-D-gulo-heptose results in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, which is used in nucleophilic displacement reactions. Acid catalysts are also commonly used in acetonation reactions .
Major Products: Major products formed from the reactions of this compound include methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose .
Aplicaciones Científicas De Investigación
D-glycero-D-gulo-heptopyranose has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a metabolite in various metabolic pathways in plants . In medicine, it is studied for its potential role in the development of therapeutic agents, particularly in the context of bacterial lipopolysaccharides (LPS) and their interaction with the human immune system . In industry, it is used in the production of nucleosides and other carbohydrate derivatives .
Mecanismo De Acción
The mechanism of action of D-glycero-D-gulo-heptopyranose involves its interaction with specific molecular targets and pathways. For example, in the context of bacterial LPS, this compound is involved in the formation of the core region of LPS, which plays a crucial role in the interaction with the human immune system . The compound’s structure allows it to participate in various biochemical reactions, including glycosylation and phosphorylation, which are essential for its biological activity .
Comparación Con Compuestos Similares
D-glycero-D-gulo-heptopyranose is unique among heptoses due to its specific stereochemistry. Similar compounds include D-glycero-D-manno-heptopyranose and L-glycero-D-manno-heptopyranose, which differ in their stereochemical configuration . These compounds share similar chemical properties but differ in their biological roles and applications. For instance, D-glycero-D-manno-heptopyranose is also involved in the formation of bacterial LPS but has different glycosidic linkages and functional groups .
Conclusion
This compound is a versatile and important compound in various scientific fields Its unique structure and chemical properties make it valuable for research and industrial applications
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(3R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6-,7?/m1/s1 |
Clave InChI |
BGWQRWREUZVRGI-XJWWOKRRSA-N |
SMILES isomérico |
C([C@H]([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


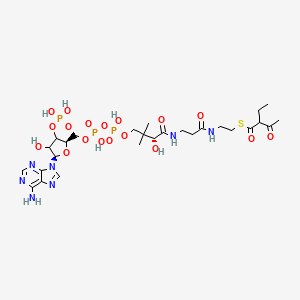
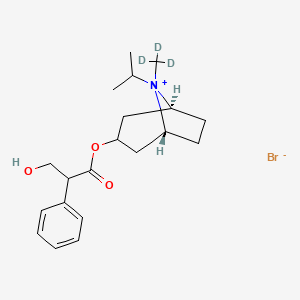
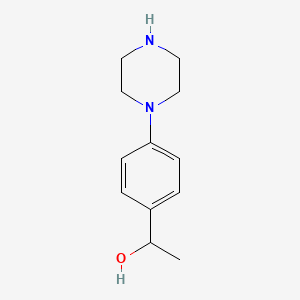
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
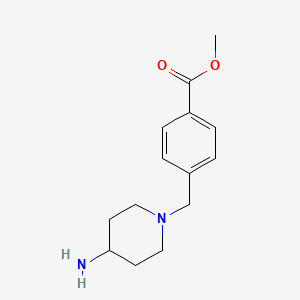

![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
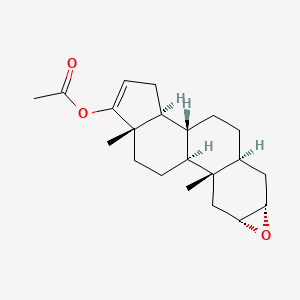
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
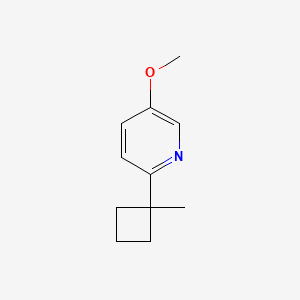

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)
